molecular formula C7H4BrN3O2 B1268601 3-bromo-4-nitro-1H-indazole CAS No. 74209-17-9

3-bromo-4-nitro-1H-indazole

Cat. No. B1268601
CAS RN: 74209-17-9
M. Wt: 242.03 g/mol
InChI Key: BKYFEBHLYKLAJH-UHFFFAOYSA-N
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Description

3-bromo-4-nitro-1H-indazole is a chemical compound with the linear formula C7H4BrN3O2 . It has a molecular weight of 242.03 and is a yellow solid .


Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively . A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 3-bromo-4-nitro-1H-indazole is represented by the Inchi Code: 1S/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) .


Chemical Reactions Analysis

The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .


Physical And Chemical Properties Analysis

3-bromo-4-nitro-1H-indazole is a yellow solid . It has a storage temperature of 0-5 degrees Celsius . The shipping temperature is ambient .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Synthesis of Indazoles

The synthesis of 1H- and 2H-indazoles has been a focus of recent research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Biological Activities of Indazole Derivatives

Indazole derivatives display a wide range of pharmacological activities . For example, Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives aiming to identify new and safe compounds as filamentous temperature-sensitive protein Z (FtsZ) inhibitors . They performed an evaluation of their antibacterial activity and cell inhibitory activity against various phenotypes of Gram-positive and Gram-negative bacteria .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This is a significant area of research, as these inhibitors can potentially help manage conditions like asthma and chronic obstructive pulmonary disease (COPD).

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from maturing and replicating, making them a crucial part of antiretroviral therapy for HIV/AIDS.

Dual Inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR Pathways

4-Bromo-1H-indazole is a pharmaceutical intermediate that can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are often dysregulated in cancer, so inhibitors can potentially be used in cancer treatment.

Agonists of Muscarinic Acetylcholine Receptor

Indazole derivatives can act as agonists of muscarinic acetylcholine receptor subtypes M4 and M1 . These receptors play a crucial role in the nervous system, and their agonists can be used to treat various neurological disorders.

Anti-Parasitic Drugs

Some indazole-based compounds have been recognized as anti-parasitic drugs . They can be used to treat various parasitic infections, contributing to the field of tropical medicine.

Inhibitors of Aldol Reductase

Compounds containing an indazole fragment have been investigated and applied in producing aldol reductase inhibitors . Aldol reductase is an enzyme involved in glucose metabolism, and its inhibitors can be used to manage complications of diabetes.

Acetylcholinesterase Inhibitors

Indazole derivatives can also serve as acetylcholinesterase inhibitors . These inhibitors can prevent the breakdown of acetylcholine, a neurotransmitter, and are used in the treatment of Alzheimer’s disease and other memory-related conditions.

Antitumor Agents

A specific compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYFEBHLYKLAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348771
Record name 3-bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-nitro-1H-indazole

CAS RN

74209-17-9
Record name 3-bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WD Ong, E Okubo-Kurihara, Y Kurihara… - Plant and Cell …, 2017 - academic.oup.com
Plants have a remarkable ability to perceive and respond to various wavelengths of light and initiate regulation of different cascades of light signaling and molecular components. While …
Number of citations: 9 academic.oup.com
E Lohou, V Collot, S Stiebing, S Rault - Synthesis, 2011 - thieme-connect.com
An efficient synthesis of various N-substituted 3-aminoindazoles using Buchwald-Hartwig CN coupling reaction is described. Several parameters were varied, including the nature of the …
Number of citations: 23 www.thieme-connect.com
N Abbassi, EM Rakib, L Bouissane… - Synthetic …, 2011 - Taylor & Francis
The synthesis of new 7-alkoxy-4-amino-protected indazole and 4-amino-protected indazole derivatives by the reduction of the nitro group of 4-nitroindazoles using anhydrous stannous …
Number of citations: 17 www.tandfonline.com

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